

2-Bromo-5-ethoxybenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-ethoxybenzaldehyde**

Cat. No.: **B112627**

[Get Quote](#)

In-Depth Technical Guide: 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **2-Bromo-5-ethoxybenzaldehyde**, a versatile chemical intermediate in the field of medicinal chemistry and organic synthesis.

Core Molecular Data and Physicochemical Properties

2-Bromo-5-ethoxybenzaldehyde is an aromatic aldehyde substituted with a bromine atom and an ethoxy group. This substitution pattern makes it a valuable building block, offering multiple reaction sites for the synthesis of more complex molecules. Its aldehyde group can participate in reactions like oxidation, reduction, and condensation, while the carbon-bromine bond is a key site for cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	43192-32-1	N/A
Boiling Point	298.3°C (at 760 mmHg)	N/A
Density	1.451 g/cm ³	N/A
SMILES	CCOC1=CC(=C(C=C1)Br)C=O	N/A
InChI	InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3	N/A

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-5-ethoxybenzaldehyde** is most logically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of the precursor to form 2-Bromo-5-hydroxybenzaldehyde, which is then ethylated via a Williamson ether synthesis.

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Precursor)

This protocol details the direct bromination of 3-hydroxybenzaldehyde.[\[2\]](#)[\[3\]](#)

Materials:

- 3-hydroxybenzaldehyde
- Dichloromethane (CH₂Cl₂)
- Bromine (Br₂)
- n-heptane

- Round-bottom flask (5 L, four-necked)
- Overhead stirrer, temperature probe, dropping funnel, condenser

Procedure:

- Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in the 5 L round-bottom flask.
- Heat the mixture to 35-40°C with stirring to completely dissolve the starting material.[3]
- Slowly add bromine (52 mL, 1.0 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38°C.[3]
- After the addition is complete, continue stirring the reaction mixture at 35°C overnight.
- Slowly cool the mixture to a temperature between -5°C and 0°C over 2 hours and continue stirring for an additional hour.
- Collect the precipitated solid product by filtration using a Büchner funnel.
- Wash the filter cake with a cold (0°C) 1:1 mixture of n-heptane and dichloromethane (400 mL).[3]
- Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

Protocol 2: Synthesis of 2-Bromo-5-ethoxybenzaldehyde via Williamson Ether Synthesis

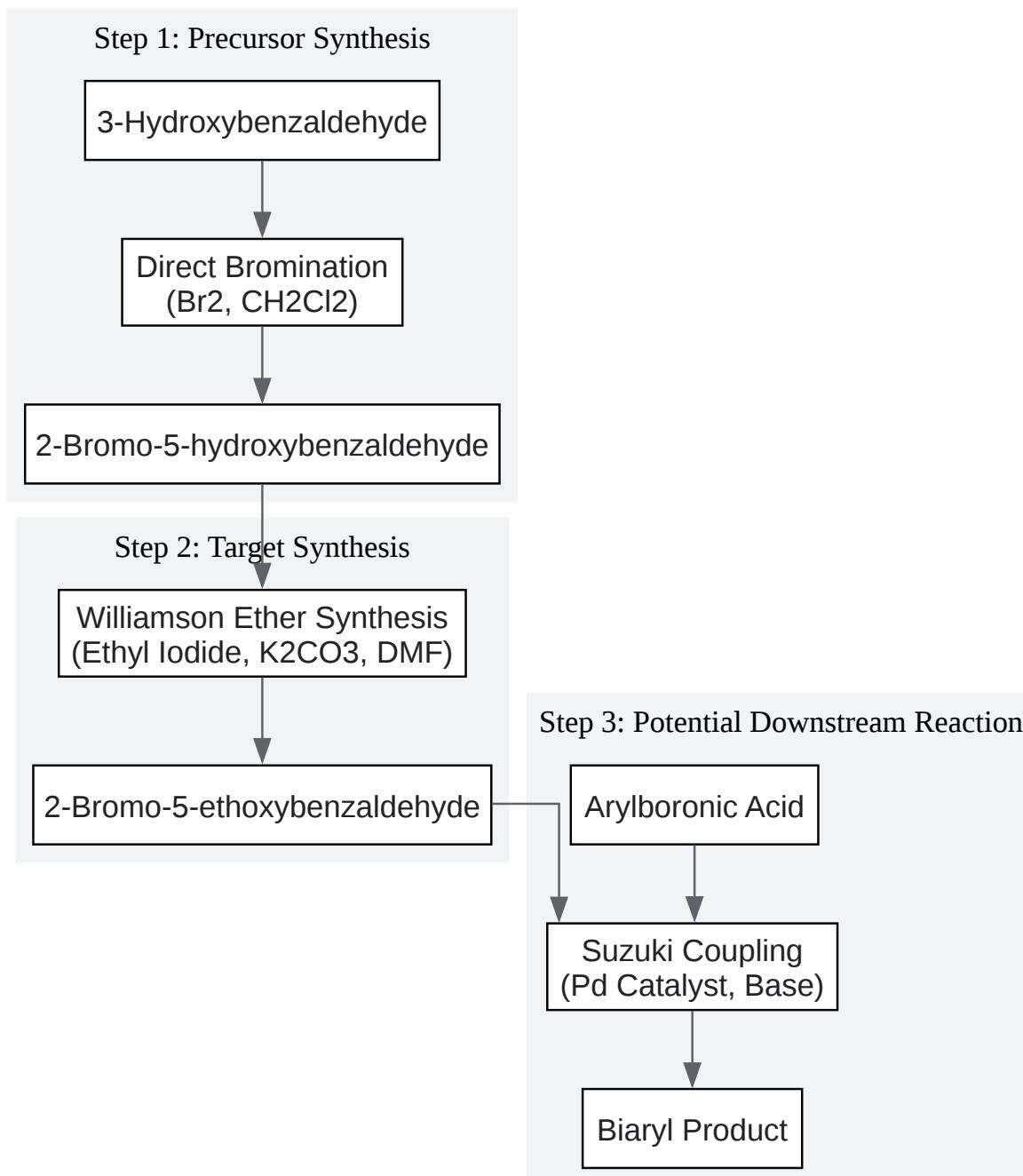
This protocol describes the ethylation of 2-Bromo-5-hydroxybenzaldehyde. This is a general method adapted for this specific substrate.

Materials:

- 2-Bromo-5-hydroxybenzaldehyde (from Protocol 1)
- Anhydrous Potassium Carbonate (K_2CO_3)

- Ethyl Iodide ($\text{CH}_3\text{CH}_2\text{I}$)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stir bar, condenser

Procedure:


- In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
- Add anhydrous potassium carbonate (1.5 eq) to the solution.
- Stir the mixture at room temperature for 15 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and wash with brine (2 times).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude **2-Bromo-5-ethoxybenzaldehyde** by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Reactivity and Downstream Applications

2-Bromo-5-ethoxybenzaldehyde is a valuable intermediate for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall experimental workflow from precursor synthesis to the final product and its potential use in a subsequent Suzuki coupling reaction.

[Click to download full resolution via product page](#)

Synthetic and Application Workflow.

Protocol 3: Representative Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki coupling of **2-Bromo-5-ethoxybenzaldehyde** with an arylboronic acid.

Materials:

- **2-Bromo-5-ethoxybenzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (3 mol%)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- 1,4-Dioxane and Water (4:1 ratio)
- Nitrogen or Argon gas
- Flame-dried round-bottom flask or reaction tube

Procedure:

- To the flame-dried reaction flask, add **2-Bromo-5-ethoxybenzaldehyde**, the arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed 1,4-dioxane/water solvent system via syringe.
- Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Add water and extract the product with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.

Mechanistic Visualization

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the title compound. The mechanism is a classic bimolecular nucleophilic substitution ($\text{S}\text{N}2$).

[Click to download full resolution via product page](#)

Williamson Ether Synthesis Mechanism.

While **2-Bromo-5-ethoxybenzaldehyde** is a valuable synthetic intermediate, its direct applications in drug development are less documented than its precursor, 2-Bromo-5-hydroxybenzaldehyde. The latter is a known intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.^{[4][5]} It is also used in preparing inhibitors of B-cell lymphoma-extra large (Bcl-XL), a target in cancer therapy.^{[6][7]} Researchers can leverage the protocols and reactivity patterns described herein to explore novel derivatives for various therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-ethoxybenzaldehyde [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [2-Bromo-5-ethoxybenzaldehyde molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com